2-amino-N-cyclopentyl-3-methylbutanamide
Overview
Description
2-amino-N-cyclopentyl-3-methylbutanamide is a chemical compound with the molecular formula C10H20N2O . It is available in powder form and is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C10H20N2O/c1-7(2)9(11)10(13)12-8-5-3-4-6-8/h7-9H,3-6,11H2,1-2H3,(H,12,13)
. This indicates that the compound consists of a cyclopentyl group attached to an amide group, which is further connected to a methylbutanamide group.
Scientific Research Applications
Isoacids in Ruminant Nutrition
Isoacids, derived from amino acids like valine, isoleucine, leucine, and proline, play a crucial role in ruminant digestion and metabolism. They are not only vital for biosynthesis of amino acids and volatile fatty acids but also enhance microbial fermentation in the rumen. The supplementation of isoacids may improve milk production in lactating cows, indicating their potential in enhancing agricultural productivity (Andries et al., 1987).
Ketamine Pharmacokinetics and Pharmacodynamics
While focusing on ketamine, a compound different from 2-amino-N-cyclopentyl-3-methylbutanamide, the study of its pharmacokinetics and pharmacodynamics reveals the complexity of amino acid derivatives in anesthesia and pain therapy. Understanding these properties helps in the development of new anesthetic agents and pain relievers, showcasing the importance of amino acid derivatives in medical research (Peltoniemi et al., 2016).
Beta-Hydroxy-Beta-Methylbutyrate (HMB) on Exercise Performance
The study of HMB, a metabolite of the amino acid leucine, illustrates the impact of amino acid derivatives on exercise performance and muscle hypertrophy. Such research aids in the development of nutritional supplements for athletes and individuals undergoing physical training, highlighting the utility of amino acid derivatives in sports science and nutrition (Wilson et al., 2008).
Glucuronidation in Drug Metabolism
Glucuronidation, a phase 2 drug metabolism reaction, is crucial for the detoxification and elimination of drugs and endogenous substances. Research in this area enhances our understanding of drug interactions and the development of safer pharmaceuticals, underscoring the role of biochemical reactions involving amino acids and their derivatives in pharmacology (Dutton, 1978).
Branched Chain Aldehydes in Food Flavour
Amino acid derivatives contribute significantly to the flavor profile of various foods. The study of branched-chain aldehydes, which arise from amino acids, in food technology allows for the enhancement of food flavors and the development of new food products, demonstrating the wide-ranging applications of amino acid derivatives beyond pharmaceuticals (Smit et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-N-cyclopentyl-3-methylbutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-7(2)9(11)10(13)12-8-5-3-4-6-8/h7-9H,3-6,11H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJJRKRYXRWSAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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